

reaction conditions for olefination with (5-Carboxypentyl)triphenylphosphonium bromide

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Compound of Interest

Compound Name: 5-Carboxypentyl(triphenyl)phosphonium;bromide

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Application Notes: Olefination with (5-Carboxypentyl)triphenylphosphonium bromide

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or a ketone.[1][2][3][4] (5-Carboxypentyl)triphenylphosphonium bromide is a specialized Wittig reagent frequently employed in the synthesis of complex biologically active molecules, most notably prostaglandins and their analogues.[5][6] The presence of the terminal carboxylic acid functionality makes this reagent particularly valuable for introducing the α -side chain in prostaglandin synthesis.[7]

The ylide generated from (5-carboxypentyl)triphenylphosphonium bromide is considered a "stabilized" ylide. The electron-withdrawing carboxyl group delocalizes the negative charge on the α -carbon, which reduces its reactivity compared to non-stabilized ylides. This stabilization has two key consequences:

- Milder bases can be used for deprotonation.
- The reaction often exhibits high E-selectivity, favoring the formation of the trans-alkene.[4]

This reagent is typically used in reactions with complex aldehydes, such as the lactols derived from the Corey lactone, a common intermediate in prostaglandin synthesis.^{[5][7]}

Data Presentation: Reaction Conditions

The following table summarizes various reported reaction conditions for Wittig olefination using carboxyalkyl-triphenylphosphonium salts. Due to the close structural similarity and application, data for (4-Carboxybutyl)triphenylphosphonium bromide are also included to provide a comprehensive overview.

Substrate (Aldehyde/Ketone)	Wittig Reagent	Base (Equivalents)	Solvent	Temperature (°C)	Time	Yield	Stereochemistry	Reference
Lactol Intermediate	(4-Carboxybutyl)triphenylphosphonium bromide	Potassium t-butoxide (2 eq.)	THF	-40 to -20	3 h	85%	>99% cis (Z)	[8]
Lactol Intermediate	(4-Carboxybutyl)triphenylphosphonium bromide	Potassium t-butoxide (2 eq.)	THF	-10 to 0 (ylide prep)	1 h (ylide prep)	94%	98.6% cis (Z)	[5][8]
Lactol Intermediate	(4-Carboxybutyl)triphenylphosphonium bromide	Potassium t-butoxide (2 eq.)	Toluene	85 (ylide prep), then RT	1 h (ylide prep), 30 min (reaction)	Not specified	Not specified	[9]
General Aldehyde/Ketone	(4-Carboxybutyl)triphenylphosphonium bromide	NaH, KHMDS	Not specified	Not specified	Not specified	Not specified	Not specified	[7]

Note: In prostaglandin synthesis, the desired stereochemistry is often cis (Z) at the C5-C6 double bond. The high Z-selectivity reported in some cases, contrary to the general rule for stabilized ylides, is often a result of specific substrate control and optimized reaction conditions.

Experimental Protocols

This protocol details a representative procedure for the Wittig olefination of a lactol intermediate with (5-carboxypentyl)triphenylphosphonium bromide, adapted from methodologies used in prostaglandin synthesis.[\[5\]](#)[\[8\]](#)

Objective: To synthesize the α -chain of a prostaglandin analogue via Wittig olefination.

Materials:

- (5-Carboxypentyl)triphenylphosphonium bromide
- Potassium t-butoxide (t-BuOK)
- Lactol intermediate
- Anhydrous Tetrahydrofuran (THF)
- Argon or Nitrogen gas supply
- Standard glassware for anhydrous reactions (oven-dried)
- Syringes and needles

Procedure:

Part 1: Ylide Generation

- Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.
- Weigh (5-carboxypentyl)triphenylphosphonium bromide (2.0 equivalents relative to the lactol) and add it to the flask.

- Add anhydrous THF via syringe to the flask to create a suspension (e.g., approximately 5-10 mL per gram of phosphonium salt).
- Cool the suspension to 0 °C using an ice-water bath.
- In a separate flame-dried flask, dissolve potassium t-butoxide (2.0 equivalents) in anhydrous THF.
- Slowly add the potassium t-butoxide solution dropwise to the stirred phosphonium salt suspension at 0 °C over 15-20 minutes. A characteristic deep orange or red color should develop, indicating the formation of the phosphorus ylide.^[10]
- Allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure complete ylide formation.^[8]

Part 2: Wittig Reaction

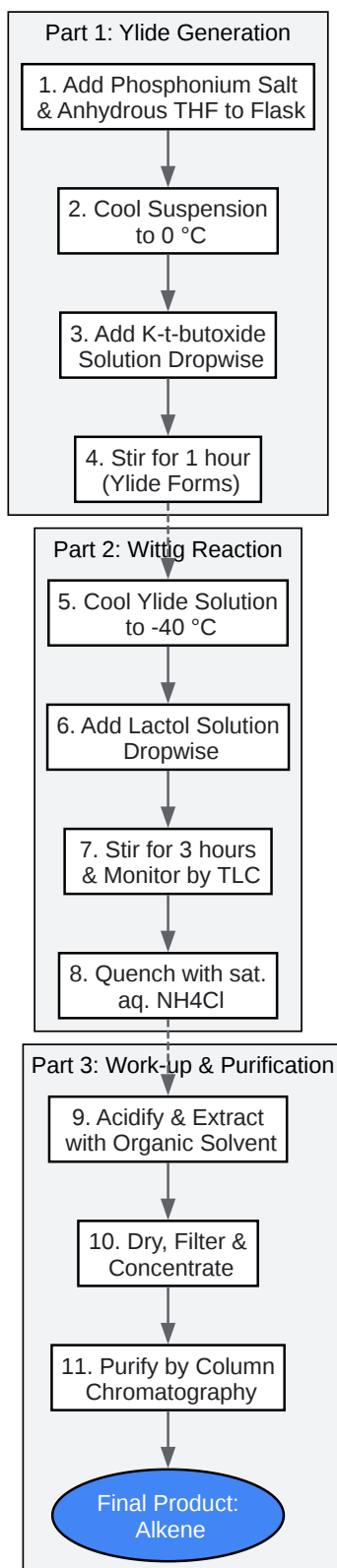
- In a separate flask, dissolve the lactol intermediate (1.0 equivalent) in a minimal amount of anhydrous THF.
- Cool the ylide solution to a lower temperature, typically between -40 °C and -20 °C, using a dry ice/acetone bath.^[8]
- Slowly add the solution of the lactol intermediate to the ylide solution dropwise via syringe.
- Maintain the reaction at this temperature and monitor its progress using Thin Layer Chromatography (TLC), checking for the consumption of the lactol. The reaction is typically stirred for several hours (e.g., 3 hours).^[8]
- Once the reaction is complete, quench it by adding saturated aqueous ammonium chloride (NH₄Cl) solution at the reaction temperature.

Part 3: Work-up and Purification

- Allow the mixture to warm to room temperature.
- Transfer the mixture to a separatory funnel and add water and a suitable organic solvent (e.g., ethyl acetate).

- Acidify the aqueous layer to a pH of approximately 4 with a dilute acid (e.g., 1M HCl) to protonate the carboxylate and the triphenylphosphine oxide byproduct.
- Separate the layers. Extract the aqueous layer multiple times with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure.
- The crude product is typically purified by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide and other impurities.

Visualizations



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Experimental workflow for the Wittig olefination.

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